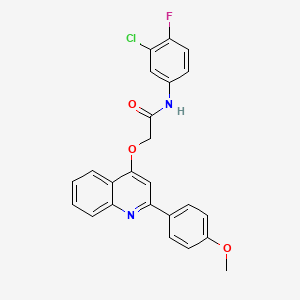

![molecular formula C21H20N6O2S B2368712 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396681-01-8](/img/structure/B2368712.png)

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been studied in the literature . For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Chemical Reactions Analysis

The compound is likely to participate in cross-coupling reactions, as suggested by studies on similar compounds . Six new structures of this type have been synthesized .科学的研究の応用

Photocatalyst-free Visible-light Triggered Amination

This compound has been used in photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method . This process involves nitrogen-centered radical generation, followed by the addition of arenes .

Detection of Primary Aromatic Amines

A thiadiazole-based covalent triazine framework nanosheet, which includes this compound, has been used for highly selective and sensitive primary aromatic amine detection among various amines .

Tuning Electronic Structures

The compound has been used to tune electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This is a significant step towards the rational design of new materials for electronic and optical applications .

Photovoltaic Applications

The compound has been used in the development of high-performance all-polymer solar cells . The study shows that these polymers are promising donor candidates for high-performance all-PSCs toward practical applications .

Cellular Imaging Applications

The compound has been used in the design of highly efficient red/near-infrared molecules for cellular imaging applications .

Organic Light-emitting Diodes

2,1,3-Benzothiadiazole (BT) and its derivatives, including this compound, are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes .

Fabrication of Smart Porous Materials

2,1,3-Benzothiadiazole (BTD) acid derivatives, including this compound, have emerged as versatile new building blocks for the fabrication of smart porous materials .

Improving Photovoltaic Performance

The continuous insertion of fluorine atoms into the repeating units of the benzothiadiazole conjugated polymer, which includes this compound, leads to the deepening of HOMO energy level, the increase of εr and the increase of charge mobility . This improves the efficiency of charge transfer and electron collection, thus improving the photovoltaic performance of BHJ-OPV .

作用機序

Target of Action

It is known that benzothiadiazole-based compounds are often used in the detection of primary aromatic amines .

Mode of Action

The compound interacts with its targets through a process known as static quenching. This involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and primary aromatic amines .

Biochemical Pathways

The compound’s ability to detect primary aromatic amines suggests it may interact with biochemical pathways involving these molecules .

Pharmacokinetics

The compound’s high stability, high porosity, and high fluorescence performance suggest it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in the detection of primary aromatic amines. It exhibits high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .

特性

IUPAC Name |

5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBFLHZUISYYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)

![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)

![2,2,2-trifluoro-N-(7-hydroxy-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B2368643.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)

![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)